molecular formula C17H13N3O4S B2704640 N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide CAS No. 921904-97-4

N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide

Cat. No. B2704640
CAS RN: 921904-97-4
M. Wt: 355.37
InChI Key: DHCRARSBIADTTL-UHFFFAOYSA-N
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Description

N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Chemotherapeutic Agents

Research on 1,3,4-oxadiazole derivatives has demonstrated their potential as chemotherapeutic agents. A study detailed the design and synthesis of hydrazide and oxadiazole derivatives with significant antiproliferative activity against human tumor cell lines, indicating their promise as chemotherapeutic agents (Kaya et al., 2017). These findings suggest that compounds with 1,3,4-oxadiazole rings, such as N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide, may have potential applications in cancer research and treatment.

Antimicrobial Activity

1,3,4-oxadiazole derivatives have also been evaluated for their antimicrobial properties. For instance, certain derivatives have been synthesized and screened for antibacterial activity against various pathogens, with some showing significant activity (Salama, 2020). This highlights the potential of N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide in antimicrobial research.

Anti-inflammatory Activity

The synthesis of novel compounds bearing the 1,3,4-oxadiazole moiety has been linked to anti-inflammatory activity, as seen in compounds designed for this purpose (Sunder et al., 2013). This suggests the possible exploration of N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide in anti-inflammatory drug research.

properties

IUPAC Name

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4S/c1-22-12-6-2-4-10-8-13(23-15(10)12)16-19-20-17(24-16)18-14(21)9-11-5-3-7-25-11/h2-8H,9H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCRARSBIADTTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide

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